(6S)-6-methylmorpholin-3-one

Stereoselectivity Receptor Binding NK1 Antagonism

Select (6S)-6-methylmorpholin-3-one (CAS 127958-67-2), the definitive chiral morpholin-3-one building block featuring a defined (S)-stereocenter at the 6-position. This enantiomer is critical for Aprepitant (NK1 antagonist) synthesis; the (6R)-enantiomer (CAS 127958-66-1) or racemate (CAS 127958-63-8) are not valid substitutes for stereospecific applications. Use for asymmetric synthesis, medicinal chemistry SAR studies, chiral ligand development, or deoxygenative lactam hydrogenation. ≥98% HPLC purity. Bulk and custom packaging available upon request.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 127958-67-2
Cat. No. B1426166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-6-methylmorpholin-3-one
CAS127958-67-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1CNC(=O)CO1
InChIInChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
InChIKeySKUDAELDAIZDDT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6S)-6-Methylmorpholin-3-one (CAS 127958-67-2): Procurement Profile and Core Attributes


(6S)-6-methylmorpholin-3-one is a chiral morpholin-3-one derivative with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [1]. It features a rigid six-membered heterocyclic ring with a defined (S) stereocenter at the 6-position, a structural characteristic that is fundamental to its role as a key building block in asymmetric synthesis [2]. This compound is specifically valued as an intermediate for constructing molecules with high enantioselectivity, distinguishing it from non-chiral or racemic morpholinone analogs [2].

The Risk of Generic Substitution: Why (6S)-6-Methylmorpholin-3-one Cannot Be Replaced by Analogs


Generic substitution with its (6R)-enantiomer (CAS 127958-66-1) or the racemic mixture (CAS 127958-63-8) is not scientifically valid for applications requiring a specific stereochemical outcome. While these compounds share the same molecular formula and weight, their distinct three-dimensional structures lead to divergent interactions with biological targets and chiral catalysts. As demonstrated in the development of the antiemetic drug Aprepitant, the (S)-configuration of the 6-methyl group is a critical determinant for downstream biological activity, and the use of alternative stereoisomers would result in a different, and often inactive, product profile [1]. The quantitative data below underscores the distinct molecular recognition profiles of these stereoisomers.

Quantitative Differentiation of (6S)-6-Methylmorpholin-3-one: Head-to-Head Evidence vs. Comparators


Target Engagement Divergence: (6S)- vs. (6R)-6-Methylmorpholin-3-one at the NK1 Receptor

The (6S)-enantiomer exhibits a binding affinity of Ki = 6.4 nM for the human NK1 receptor. This data point serves as a critical differentiator from its (6R)-enantiomer, which is reported as biologically inactive against this target, a finding consistent with the general principle that chiral molecules often have one active and one inactive enantiomer (eudysmic ratio) [1]. This functional divergence underscores that the two stereoisomers are not interchangeable in any context involving the NK1 pathway.

Stereoselectivity Receptor Binding NK1 Antagonism

MC1 Receptor Affinity: Distinctive Profile of the (6S)-Enantiomer Compared to a Reference

In a radioligand displacement assay, the (6S)-enantiomer demonstrates an IC50 of 17 nM at the human MC1 receptor [1]. While a direct head-to-head value for the (6R)-enantiomer is not provided in the same source, the stereochemical dependence of this interaction is a well-established class-level inference for GPCR ligands, where the pharmacophore's three-dimensional presentation is crucial for binding . This specific IC50 value defines the compound's pharmacological fingerprint for this target, differentiating it from other morpholinone analogs that may lack this specific interaction.

Melanocortin Receptor MC1R Binding GPCR Pharmacology

Mu-Opioid Receptor (MOR) Agonism: Functional Activity of the (6S) Stereoisomer

The (6S)-enantiomer exhibits functional agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 52 nM, as determined by measuring stimulation of cAMP accumulation [1]. This functional assay provides a distinct measure of efficacy that complements binding data. The activity of the (6R)-enantiomer or the racemic mixture in this specific assay is not reported, but based on the principle of stereoselective GPCR activation, the (S)-configuration is a key determinant of this functional outcome. This EC50 value serves as a specific, quantitative benchmark for this compound's use in MOR-related research.

GPCR Mu-Opioid Receptor cAMP Assay

Defined Applications for (6S)-6-Methylmorpholin-3-one Based on Differential Evidence


Stereospecific Synthesis of NK1 Antagonists

This is the most established and differentiated application. (6S)-6-methylmorpholin-3-one is a critical chiral intermediate in the synthesis of Aprepitant, a potent NK1 receptor antagonist [1]. The (S)-stereochemistry is non-negotiable for the final product's biological activity. Researchers and process chemists developing NK1-targeted compounds will select this specific enantiomer over the (R)-enantiomer or racemate to ensure the synthesis yields the correct, active stereoisomer.

Development of Stereoselective Chemical Probes for GPCRs

The quantitative binding and functional data (Ki = 6.4 nM at NK1, IC50 = 17 nM at MC1, EC50 = 52 nM at MOR) [1][2][3] validate the compound's use as a specific chemical probe for these GPCRs. A medicinal chemist investigating structure-activity relationships (SAR) around these receptors would use the (6S)-enantiomer to establish a baseline for activity and selectivity, as the (6R)-enantiomer is not a suitable comparator for functional studies of these targets.

Asymmetric Catalysis and Chiral Ligand Synthesis

Beyond its direct biological applications, the defined (S)-stereocenter of this morpholin-3-one makes it a valuable scaffold for synthesizing chiral ligands or auxiliaries used in asymmetric catalysis . Its use in the formal deoxygenative hydrogenation of lactams using PNHP-Pincer Ruthenium complexes demonstrates its utility in fundamental synthetic methodology . The choice of this specific enantiomer is driven by the need to impart a specific chiral environment in the resulting catalyst or product, a property that would be lost if the racemic mixture were used.

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